molecular formula C12H15FN2 B13251417 5-Fluoro-2-(pentylamino)benzonitrile

5-Fluoro-2-(pentylamino)benzonitrile

Cat. No.: B13251417
M. Wt: 206.26 g/mol
InChI Key: KXGMLOGDVNURCC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pentylamino)benzonitrile is a fluorinated benzonitrile derivative with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pentylamino)benzonitrile typically involves the nucleophilic aromatic substitution of a fluorinated benzonitrile precursor. One common method starts with 2-bromo-5-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution with pentylamine under controlled conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pentylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alkoxides, with solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted benzonitrile derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

5-Fluoro-2-(pentylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring selective reactivity and stability.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

5-fluoro-2-(pentylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,15H,2-4,7H2,1H3

InChI Key

KXGMLOGDVNURCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

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